2-(2-Chlorophenyl)propanal

Descripción

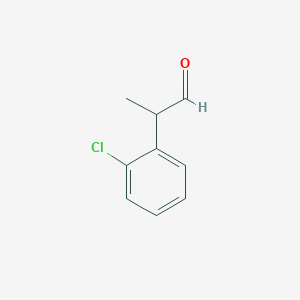

2-(2-Chlorophenyl)propanal is an aromatic aldehyde featuring a chlorinated phenyl group at the ortho position of a propanal backbone. These compounds are intermediates in organic synthesis, particularly in pharmaceuticals and fragrances, due to their reactive aldehyde group and aromatic stability .

Propiedades

Fórmula molecular |

C9H9ClO |

|---|---|

Peso molecular |

168.62 g/mol |

Nombre IUPAC |

2-(2-chlorophenyl)propanal |

InChI |

InChI=1S/C9H9ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3 |

Clave InChI |

VROMJSDIQMATBP-UHFFFAOYSA-N |

SMILES canónico |

CC(C=O)C1=CC=CC=C1Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2-chlorophenyl)propanal analogs based on available evidence:

Key Observations:

- Positional Isomerism : The position of the aldehyde group (C2 vs. C3) significantly impacts reactivity. For example, 3-(2-chlorophenyl)propanal is more sterically accessible for nucleophilic attacks compared to analogs with substituents closer to the aldehyde .

- Halogen Effects : The addition of a second chlorine in 2-chloro-3-(2-chlorophenyl)propanal increases molecular weight (203.07 vs. 168.62) and likely enhances electrophilicity, making it a candidate for complex heterocyclic syntheses .

- Functional Group Diversity: Derivatives like 2-(2-chlorophenyl)-2-(propylamino)propanenitrile replace the aldehyde with a nitrile group, shifting utility toward nitrile-specific reactions (e.g., Strecker synthesis) .

Stability and Reactivity

- Aldehyde Reactivity: The aldehyde group in 3-(2-chlorophenyl)propanal undergoes typical reactions (e.g., condensation, oxidation), but steric hindrance from the chlorophenyl group may slow kinetics compared to non-halogenated analogs .

Research Findings and Data Gaps

- Pharmacological Potential: Compounds like 3-(2-chlorophenyl)propanal are precursors to pyrimidine derivatives with unconfirmed bioactivity, warranting further exploration .

- Analytical Challenges: Limited data exist on the chromatographic behavior of this compound derivatives. HSGC-MS methods used for propanal markers in plant studies could be adapted .

- Industrial Scalability : The high cost of 3-(2-chlorophenyl)propanal (¥7,900/5g) suggests challenges in large-scale production, necessitating cost-effective synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.